![molecular formula C23H23N5O3 B2649245 2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1251588-39-2](/img/structure/B2649245.png)
2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
The compound “2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrazine ring, a phenoxy group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis, and the triazolopyrazine ring could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups. For example, it is likely to be solid at room temperature and may have moderate solubility in polar solvents due to the presence of polar functional groups .Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized 17 novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline. These compounds were evaluated for their DNA intercalation activities as potential anticancer agents .
- Biological Testing : The derivatives were tested against cancer cell lines (HepG2, HCT-116, and MCF-7). Compound 12d emerged as the most potent derivative, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although less active than doxorubicin, compound 12d serves as a template for future design and optimization .
- DNA Binding Affinity : Compound 12d demonstrated strong DNA-binding affinity, nearly equivalent to doxorubicin. Other active derivatives include 10c, 10d, 10h, 12a, and 12b .
- Thio Derivatives : New 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one were synthesized. These compounds contain various substituents at positions 5 and 6 of the pyrimidine ring. Alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane resulted in exclusive sulfur atom alkylation .
- Bioisosteric Modification : Researchers explored bioisosteric modifications of the triazolophthalazine ring system of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain. These modifications aim to enhance therapeutic strategies for cancer treatment .
Anticancer Activity
Anti-HIV-1 Activity
Targeting PCAF (p300/CBP-Associated Factor)
Future Directions
properties
IUPAC Name |
2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-5-6-17(4)19(12-14)25-20(29)13-28-23(30)27-8-7-24-22(21(27)26-28)31-18-10-15(2)9-16(3)11-18/h5-12H,13H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKPCMRNMNXROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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